molecular formula C41H81NO8P * B073659 [1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate CAS No. 1490-20-6

[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate

Cat. No.: B073659
CAS No.: 1490-20-6
M. Wt: 747.057501
InChI Key: ZSVMWQMKUKDZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pe-nme2(16:0/18:1(9Z)) belongs to the class of organic compounds known as dimethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N, N-dimethylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme2(16:0/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme2(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme2(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme2(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.

Properties

CAS No.

1490-20-6

Molecular Formula

C41H81NO8P *

Molecular Weight

747.057501

IUPAC Name

[1-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate

InChI

InChI=1S/C41H80NO8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3)4)37-47-40(43)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,39H,5-18,21-38H2,1-4H3,(H,45,46)

InChI Key

ZSVMWQMKUKDZTH-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

1490-20-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate

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